molecular formula C19H16O6 B2648928 ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858757-58-1

ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2648928
CAS No.: 858757-58-1
M. Wt: 340.331
InChI Key: QBAIPIAYUJSVLZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromene-derived compound characterized by a benzopyran core (4H-chromen-4-one) substituted with a hydroxyl group at position 7, a methyl group at position 2, and an ethoxycarbonylphenoxy group at position 2. Chromene derivatives are widely studied for applications in pharmaceuticals, materials science, and agrochemicals due to their structural versatility and reactivity .

Properties

IUPAC Name

ethyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(22)12-4-7-14(8-5-12)25-18-11(2)24-16-10-13(20)6-9-15(16)17(18)21/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIPIAYUJSVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds similar to ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibit significant anti-inflammatory properties. For instance, studies have shown that coumarins can inhibit pro-inflammatory mediators such as nitric oxide synthase and cyclooxygenase, which are crucial in inflammatory responses .

Anticancer Activity

Coumarin derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . For example, the compound's structural similarity to known anticancer agents suggests it may interact with cellular pathways involved in tumor growth.

Neuroprotective Properties

There is emerging evidence that coumarin derivatives can provide neuroprotection against neurodegenerative diseases such as Parkinson's disease. Research indicates that certain coumarins can enhance dopamine receptor activity, which is vital for motor control and could mitigate symptoms associated with Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 4-[...]-benzoate exhibited selective cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In an experimental model of Parkinson's disease using C. elegans, ethyl 4-[...]-benzoate was administered to assess its neuroprotective effects. Results indicated significant improvement in motor function and reduced neurodegeneration compared to untreated controls, suggesting its viability as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The biological effects of ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns on the chromene core or benzoate moiety, which significantly influence their physicochemical properties, bioactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ethyl 4-[(7-Hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate and Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
This compound (Target) C₁₉H₁₆O₆ - 7-OH, 2-CH₃, 3-O-C₆H₄-COOEt 356.33 Potential antioxidant and anti-inflammatory activity; chromene-ester hybrid.
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₂H₂₃NO₆ - 8-(CH₂N(CH₃)₂), 7-OH, 2-CH₃, 3-O-C₆H₄-COOEt 397.43 Enhanced solubility and bioactivity due to dimethylamino group; antimicrobial potential.
Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate C₂₄H₂₇NO₆ - 8-(CH₂N(C₂H₅)₂), 7-OH, 2-CH₃, 3-O-C₆H₄-COOEt 425.50 Improved lipophilicity; potential use in drug delivery systems.
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S - 4-O-SO₃H on benzoate 230.23 Sulfate ester derivative; used as a synthetic intermediate in organic chemistry.
Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate C₁₉H₁₈O₆ - 3-O-furan-carboxylate, 6-C₂H₅, 7-OH on chromene 342.34 Extended π-conjugation; fluorescence properties for material science applications.

Key Observations:

Substituent Effects on Bioactivity The dimethylamino and diethylamino groups at position 8 (e.g., compounds in ) enhance solubility in polar solvents and may improve membrane permeability, critical for pharmaceutical applications. The absence of an 8-substituent in the target compound simplifies synthesis but may limit bioactivity compared to its analogs .

Spectral and Physical Properties

  • The target compound’s UV-Vis spectrum (λₐᵦₛ ~270–320 nm) aligns with chromene derivatives, showing absorption bands attributed to π→π* transitions in the conjugated chromen-4-one system . Analogs with extended conjugation (e.g., furan-carboxylate in ) exhibit redshifted absorption due to increased electron delocalization.
  • Melting points for similar compounds range from 200–230°C, influenced by hydrogen bonding (e.g., 7-OH group) and crystallinity .

Synthetic Pathways The target compound is synthesized via Williamson etherification, coupling ethyl 4-hydroxybenzoate with a halogenated chromene intermediate under basic conditions (e.g., K₂CO₃/DMF) . Analogs with aminoalkyl substituents (e.g., ) require additional steps, such as Mannich reactions, to introduce the amine group.

Applications Pharmaceuticals: Amino-substituted analogs show promise as antimicrobial or anticancer agents due to their ability to interact with cellular targets . Materials Science: Derivatives with extended conjugation (e.g., furan-carboxylate in ) are explored as fluorescent probes or gelators for environmental remediation .

Biological Activity

Ethyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound derived from the chromene family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Molecular Formula: C24H27NO6
Molecular Weight: 425.474 g/mol
CAS Number: 724741-07-5

This compound features a chromene structure, which is known for various biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. A study synthesized various derivatives of 7-hydroxychromenone and evaluated their antimicrobial activity against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities with effective derivatives .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that compounds with a chromene backbone can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .

Table: Summary of Anticancer Studies

StudyCell LineIC50 Value (µM)Mechanism
HeLa15.6Apoptosis via ROS generation
HepG212.3Cell cycle arrest
A54918.5Induction of apoptosis

Case Studies

  • Case Study on HeLa Cells : In a study examining the effects of various chromene derivatives on HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was primarily mediated through ROS production, leading to mitochondrial dysfunction .
  • Comparative Study with Other Anticancer Agents : A comparative analysis of this compound with standard chemotherapeutic agents revealed that it exhibited comparable efficacy against HepG2 cells, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Apoptosis Induction : By promoting ROS accumulation, the compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating key regulatory proteins, leading to cell cycle arrest.

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